molecular formula C15H10N2O4 B020547 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione CAS No. 19896-17-4

1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione

Cat. No. B020547
CAS RN: 19896-17-4
M. Wt: 282.25 g/mol
InChI Key: LNAIBNHJQKDBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione, also known as MPBD, is a synthetic compound that has been studied for its potential applications in scientific research. MPBD is a member of the pyrrole-2,5-dione family of compounds, which have been shown to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in important physiological processes. This compound has been shown to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin, and cholinesterase, which is involved in the breakdown of acetylcholine. This compound has also been shown to induce apoptosis in cancer cells, possibly through the inhibition of a specific signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of tyrosinase and cholinesterase, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce the growth of tumors in mice, and improve cognitive function in rats.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione in lab experiments is its ability to inhibit the activity of enzymes involved in important physiological processes. This makes this compound a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, and caution should be taken when handling and using this compound.

Future Directions

There are several future directions for the study of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione. One area of research could focus on the development of this compound derivatives with improved potency and selectivity for specific enzymes or biological pathways. Another area of research could focus on the use of this compound as a potential therapeutic agent for the treatment of cancer or other diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological effects.

Synthesis Methods

The synthesis of 1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione involves the reaction of 2-methyl-1,3-phenylenediamine with maleic anhydride in the presence of a Lewis acid catalyst. The resulting product is then oxidized with potassium permanganate to yield this compound. This synthesis method has been optimized to yield high purity this compound with good yields.

Scientific Research Applications

1,1'-(2-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase, which are involved in important physiological processes. This compound has also been studied as a potential anticancer agent, due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

19896-17-4

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

1-[3-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]pyrrole-2,5-dione

InChI

InChI=1S/C15H10N2O4/c1-9-10(16-12(18)5-6-13(16)19)3-2-4-11(9)17-14(20)7-8-15(17)21/h2-8H,1H3

InChI Key

LNAIBNHJQKDBNR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O

Other CAS RN

19896-17-4

Origin of Product

United States

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